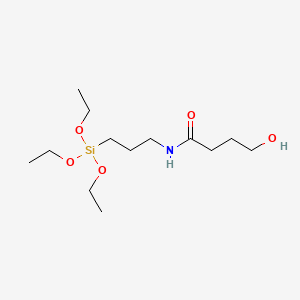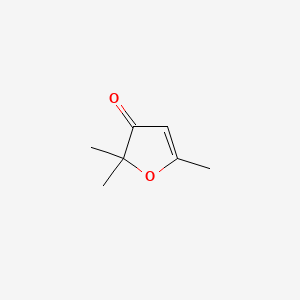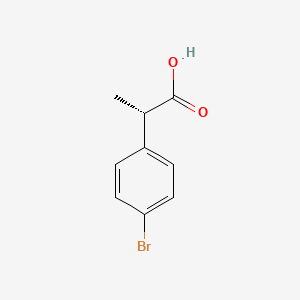
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide
概要
説明
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide: is a versatile organosilane compound widely used in various scientific and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it an essential component in the development of advanced materials and surface treatments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide typically involves the reaction of 3-aminopropyltriethoxysilane with 4-hydroxybutyric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Reaction Setup: The reaction is conducted in a solvent such as toluene or ethanol.
Addition of Reagents: 3-aminopropyltriethoxysilane is added to the solvent, followed by the slow addition of 4-hydroxybutyric acid.
Reaction Conditions: The mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves similar steps as the laboratory synthesis but is optimized for higher efficiency and cost-effectiveness. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions: N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential for cross-linking and bonding with other materials.
Substitution: The compound can participate in substitution reactions with other functional groups, enhancing its reactivity and versatility.
Common Reagents and Conditions:
Hydrolysis: Water or moisture, typically at room temperature or slightly elevated temperatures.
Condensation: Catalysts such as acids or bases can be used to accelerate the condensation reaction.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Siloxane Networks: Formed through condensation reactions, these networks are crucial for the compound’s application in coatings and adhesives.
Functionalized Derivatives: Substitution reactions can yield a wide range of functionalized derivatives with tailored properties for specific applications.
科学的研究の応用
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide has numerous applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Utilized in drug delivery systems and medical devices to improve their performance and stability.
Industry: Applied in the development of advanced coatings, adhesives, and sealants with enhanced durability and resistance to environmental factors.
作用機序
The mechanism of action of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s triethoxysilyl group undergoes hydrolysis and condensation reactions to form siloxane bonds, which are responsible for its strong adhesion properties. Additionally, the hydroxybutyramide moiety can interact with various functional groups, enhancing the compound’s reactivity and versatility.
類似化合物との比較
- N-(3-Triethoxysilylpropyl)gluconamide
- N-(3-Triethoxysilylpropyl)-4,5-dihydroimidazole
- 3-(Trimethoxysilyl)propyl methacrylate
Comparison:
- N-(3-Triethoxysilylpropyl)gluconamide: Similar in structure but contains a gluconamide moiety, which imparts different reactivity and applications.
- N-(3-Triethoxysilylpropyl)-4,5-dihydroimidazole: Contains a dihydroimidazole ring, offering unique properties for specific applications such as fuel cell membranes.
- 3-(Trimethoxysilyl)propyl methacrylate: Features a methacrylate group, making it suitable for polymerization and use in polymer composites.
Uniqueness: N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide stands out due to its combination of a triethoxysilyl group and a hydroxybutyramide moiety, providing a unique balance of reactivity, adhesion, and versatility for a wide range of applications.
特性
IUPAC Name |
4-hydroxy-N-(3-triethoxysilylpropyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDAMFXBOUOVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCCO)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186543-03-3 | |
| Record name | N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)



![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)
![2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B3105986.png)





![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)

